molecular formula C20H21FN2O B2396516 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide CAS No. 1396577-96-0

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2396516
CAS RN: 1396577-96-0
M. Wt: 324.399
InChI Key: WKDZRUMNDUVHSH-UHFFFAOYSA-N
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide, also known as LMTX, is a small molecule drug that has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. The development of LMTX has been a topic of interest in the scientific community due to its unique chemical structure and potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide is not fully understood, but it is believed to work by binding to tau protein and preventing its aggregation. Tau protein is a key component of neurofibrillary tangles, which are a hallmark of Alzheimer's disease. By reducing the accumulation of tau protein, this compound may help to slow or prevent the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to reduce the accumulation of tau protein in the brain, which is a key pathological feature of Alzheimer's disease. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. These effects are thought to be due to the ability of this compound to bind to tau protein and prevent its aggregation.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide is that it has been shown to be effective in reducing the accumulation of tau protein in the brain, which is a key pathological feature of Alzheimer's disease. In addition, this compound has been shown to be well-tolerated in animal studies, with no significant side effects reported. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its potential efficacy in humans.

Future Directions

There are several potential future directions for research on N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide. One area of interest is the development of more potent and selective tau protein inhibitors, which may have greater therapeutic potential than this compound. In addition, further studies are needed to determine the optimal dosing and administration of this compound in humans. Finally, the potential use of this compound in combination with other drugs for the treatment of Alzheimer's disease should be explored.

Synthesis Methods

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide involves several steps, including the reaction of 4-fluorobenzylamine with propargyl bromide to form 4-fluorobenzylpropargylamine. This intermediate is then reacted with methyl 2-bromoacetate to form this compound. The synthesis of this compound has been reported in several scientific publications, and the process has been optimized for maximum yield and purity.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Several preclinical studies have shown that this compound can reduce the accumulation of tau protein in the brain, which is a hallmark of Alzheimer's disease. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-23(16-18-7-3-2-4-8-18)14-6-5-13-22-20(24)15-17-9-11-19(21)12-10-17/h2-4,7-12H,13-16H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDZRUMNDUVHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)CC1=CC=C(C=C1)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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